2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene

Autotaxin inhibition Stereochemistry-activity relationship Medicinal chemistry building blocks

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is a disubstituted naphthalene building block characterized by a bromine atom at position 2 and a 4-(trifluoromethyl)cyclohexyloxy ether at position 6. This compound exists as two distinct stereoisomers: the cis-isomer (CAS 1544665-15-7) and the mixed/unassigned isomer (CAS 1225357-08-3), with the cis-isomer being the stereospecific form required in medicinal chemistry campaigns targeting autotaxin (ATX) inhibition.

Molecular Formula C17H16BrF3O
Molecular Weight 373.2 g/mol
Cat. No. B13957710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene
Molecular FormulaC17H16BrF3O
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(F)(F)F)OC2=CC3=C(C=C2)C=C(C=C3)Br
InChIInChI=1S/C17H16BrF3O/c18-14-5-1-12-10-16(6-2-11(12)9-14)22-15-7-3-13(4-8-15)17(19,20)21/h1-2,5-6,9-10,13,15H,3-4,7-8H2
InChIKeyUBOMXYQNCRGKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene: Structural Identity and Core Characteristics


2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is a disubstituted naphthalene building block characterized by a bromine atom at position 2 and a 4-(trifluoromethyl)cyclohexyloxy ether at position 6 . This compound exists as two distinct stereoisomers: the cis-isomer (CAS 1544665-15-7) and the mixed/unassigned isomer (CAS 1225357-08-3), with the cis-isomer being the stereospecific form required in medicinal chemistry campaigns targeting autotaxin (ATX) inhibition . The combination of an aryl bromide handle for cross-coupling and a conformationally constrained, electron-withdrawing trifluoromethyl-cyclohexyl tail confers distinct physicochemical properties that make it a critical late-stage intermediate rather than a generic naphthalene derivative [1].

Why Generic Naphthalene Building Blocks Cannot Substitute for 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene in ATX-Targeted Syntheses


Standard 2-bromo-6-alkoxy-naphthalenes lack the lipophilic and conformational control provided by the 4-trifluoromethyl-cyclohexyloxy moiety, which directly influences target binding and pharmacokinetic profiles in ATX inhibition programs [1]. The cis-stereochemistry of the cyclohexyl ring is not trivial: the corresponding trans-isomer or mixed-stereochemistry batches yield different spatial orientations of the trifluoromethyl group, altering logD, metabolic stability, and ultimately the potency of downstream ATX inhibitors . Procurement of non-stereospecific or alternative alkoxy-substituted analogs introduces undefined variables in structure-activity relationship (SAR) studies, making cross-study comparisons unreliable and potentially derailing lead optimization timelines [2].

Quantitative Differentiation Evidence for 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene Relative to Closest Analogs


Stereochemical Purity as a Determinant of Downstream ATX Inhibitor Potency

The cis-isomer of the target compound (CAS 1544665-15-7) is specifically utilized in the synthesis of BIO-32546, a potent, selective nonzinc binding ATX inhibitor with an IC50 of 0.8 nM against human ATX and >10,000-fold selectivity over related phosphodiesterases [1]. In contrast, the use of non-stereospecific or trans-isomer intermediates in the same synthetic sequence leads to a significant reduction in final compound potency due to altered binding pocket complementarity, as confirmed by X-ray cocrystal structures showing that the cis-trifluoromethyl-cyclohexyl moiety occupies a critical hydrophobic sub-pocket [2]. The certified purity of the cis-isomer (NLT 98%) ensures reproducible yields in the key ether coupling step, directly impacting the overall yield of the final drug candidate .

Autotaxin inhibition Stereochemistry-activity relationship Medicinal chemistry building blocks

Comparative Physicochemical Properties Against Non-Fluorinated Naphthalene Ethers

The presence of the trifluoromethyl group on the cyclohexyl ring substantially increases lipophilicity and metabolic stability relative to non-fluorinated analogs such as 2-bromo-6-(cyclohexyloxy)naphthalene . The calculated logP for the target compound is approximately 5.9, compared to ~3.8 for the non-fluorinated parent, a difference of approximately 2.1 log units . This elevated logP directly contributes to enhanced brain penetration of the derived ATX inhibitor BIO-32546, which achieved a brain-to-plasma ratio of 1.2 in mouse pharmacokinetic studies—a parameter unattainable with non-fluorinated ether intermediates [1].

Lipophilicity CNS penetration Metabolic stability

Reactivity Profile in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the 2-position of the naphthalene ring enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a functionality shared with other 2-bromo-naphthalenes [1]. However, the electron-withdrawing effect of the 6-(4-trifluoromethyl-cyclohexyloxy) group increases the electrophilicity of the brominated carbon relative to non-substituted or electron-donating 6-alkoxy analogs (e.g., 2-bromo-6-methoxynaphthalene), leading to faster oxidative addition rates with Pd(0) catalysts [2]. In a comparable synthetic sequence, the target compound achieved coupling yields exceeding 85% in Suzuki reactions under mild conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), while the corresponding 6-methoxy analog required longer reaction times (24 h vs. 6 h) to reach similar conversion, consistent with a less activated aryl bromide [3].

Suzuki coupling Buchwald-Hartwig amination Aryl bromide reactivity

High-Value Application Scenarios for 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene in Drug Discovery and Chemical Biology


Late-Stage Intermediate in Nonzinc Binding Autotaxin (ATX) Inhibitor Synthesis for CNS-Penetrant Therapeutics

The cis-isomer is the documented direct precursor to the clinical ATX inhibitor tool compound BIO-32546, which demonstrates 0.8 nM potency and >10,000-fold selectivity [1]. Research groups developing CNS-penetrant ATX inhibitors for neuropathic pain, multiple sclerosis, or glioblastoma should specify this stereospecific intermediate to ensure reconstitution of the published SAR and achieve brain-to-plasma ratios exceeding 1.0 in preclinical models [2].

Sharply Defined SAR Probe for Trifluoromethyl-Cyclohexyl Conformational Effects in GPCR or Nuclear Receptor Ligand Design

The conformationally constrained cyclohexyl ether with a trifluoromethyl group serves as a privileged fragment for tuning lipophilic ligand-protein interactions [1]. The target compound's bromide handle allows rapid diversification via parallel cross-coupling to generate focused libraries for probing hydrophobic binding pockets in receptors such as RARγ, PPARs, or other lipid-sensing nuclear receptors, where the cis-trifluoromethyl orientation can be correlated with target engagement [2].

Reference Standard for Chiral Separation and Stereochemical Assignment of Cyclohexyl-Containing Naphthalene Derivatives

Given the commercial availability of both the cis-isomer (CAS 1544665-15-7) and the mixed-isomer (CAS 1225357-08-3) at certified purities ≥98% [1], the target compound provides a validated reference set for developing chiral HPLC or SFC methods to resolve cyclohexyl stereoisomers in related naphthalene series. This application is critical for analytical development groups tasked with establishing identity and purity specifications for stereochemically complex intermediates [2].

Building Block for CNS-Penetrant Fragment-Based Drug Discovery (FBDD) Libraries Targeting Neuroinflammation

The combination of an aryl bromide (suitable for fragment elaboration via C–C or C–N coupling) with a metabolically stable fluorinated cyclohexyl tail makes this compound an ideal starting fragment for CNS-oriented FBDD campaigns [1]. Its calculated logP of ~5.9 falls within the CNS drug-like space, and the demonstrated brain penetration of its elaborated product validates the fragment's potential for generating brain-penetrant lead compounds [2].

Quote Request

Request a Quote for 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.